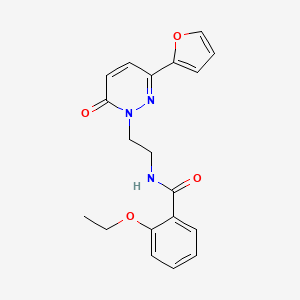
2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-ethoxy-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, with CAS number 954059-62-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O4, with a molecular weight of 353.4 g/mol. The compound features a furan ring and a pyridazinone moiety, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O4 |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 954059-62-2 |
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit promising antitumor properties. For instance, a study evaluated various derivatives for their cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain derivatives showed significant inhibition of cell proliferation in both 2D and 3D cultures, with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format .
Mechanism of Action
The proposed mechanism involves the binding of these compounds to DNA, particularly within the minor groove, leading to inhibition of DNA-dependent enzymes. This interaction can disrupt cellular processes essential for tumor growth and survival .
Antimicrobial Activity
In addition to antitumor effects, derivatives of this compound have been tested for antimicrobial activity. In vitro assays against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli showed varying degrees of efficacy. Compounds similar to this compound demonstrated significant antibacterial properties, indicating their potential as therapeutic agents against bacterial infections .
Case Studies and Research Findings
- Antitumor Efficacy : A study published in Pharmaceuticals highlighted that furan-based compounds exhibited higher antitumor activity in 2D assays compared to 3D formats due to better penetration and interaction with cancer cells .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties using broth microdilution methods according to CLSI guidelines. The findings indicated that certain compounds had effective minimum inhibitory concentrations (MICs), suggesting their viability as antimicrobial agents .
- Mechanistic Insights : Research has also explored the binding modes of these compounds with DNA, revealing that structural modifications can significantly influence their biological activities. The presence of specific functional groups was found to enhance binding affinity and selectivity towards target biomolecules .
Eigenschaften
IUPAC Name |
2-ethoxy-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-25-16-7-4-3-6-14(16)19(24)20-11-12-22-18(23)10-9-15(21-22)17-8-5-13-26-17/h3-10,13H,2,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIHSIKORHAWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














